2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
2-[(4-methoxyanilino)methylene]-2H-1,4-benzothiazin-3(4H)-one, commonly referred to as MABT, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. MABT belongs to the class of benzothiazinones and is known for its potent anti-tuberculosis activity.
Mechanism of Action
The mechanism of action of MABT involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. By inhibiting DprE1, MABT disrupts the integrity of the cell wall, leading to the death of the bacterium.
Biochemical and Physiological Effects:
MABT has been shown to have low toxicity and good bioavailability. It is metabolized by the liver and excreted in the urine. MABT has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of MABT is its potent anti-tuberculosis activity. It has also been shown to have low toxicity and good bioavailability. However, one of the limitations of MABT is its limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Future Directions
There are several future directions for the research on MABT. One direction is the development of new derivatives of MABT with improved solubility and anti-tuberculosis activity. Another direction is the investigation of the anti-inflammatory and antioxidant properties of MABT for the treatment of other diseases such as cancer and autoimmune disorders. Additionally, the use of MABT in combination with other anti-tuberculosis drugs for the treatment of drug-resistant tuberculosis is an area of active research.
Conclusion:
In conclusion, MABT is a synthetic compound that has been extensively studied for its anti-tuberculosis activity. Its mechanism of action involves the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the cell wall of Mycobacterium tuberculosis. MABT has low toxicity and good bioavailability, making it a promising lead compound for the development of new anti-tuberculosis drugs. There are several future directions for the research on MABT, including the development of new derivatives with improved solubility and anti-tuberculosis activity, investigation of its anti-inflammatory and antioxidant properties, and its use in combination with other anti-tuberculosis drugs for the treatment of drug-resistant tuberculosis.
Synthesis Methods
The synthesis of MABT involves the reaction of 4-methoxyaniline with 2-chloro-1,4-benzothiazin-3-one in the presence of a base such as potassium carbonate. The resulting product is then treated with methanol and concentrated hydrochloric acid to obtain MABT in high yield and purity.
Scientific Research Applications
MABT has been extensively studied for its anti-tuberculosis activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis. MABT has also been investigated for its potential as a lead compound for the development of new anti-tuberculosis drugs.
properties
IUPAC Name |
(2E)-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)17-10-15-16(19)18-13-4-2-3-5-14(13)21-15/h2-10,17H,1H3,(H,18,19)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNZQHWDJOYNNU-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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